molecular formula C10H10N2O5 B15047447 (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate

Cat. No.: B15047447
M. Wt: 238.20 g/mol
InChI Key: DCWNKEASSHNEIR-NVUWAARKSA-N
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Description

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate is a complex organic compound characterized by its bis-furan backbone, hydroxylamine, and iminoethylidene functional groups. The compound’s stereochemistry (E/Z configurations) and hydration state significantly influence its physicochemical properties and reactivity.

Crystallographic studies of related compounds often employ programs like SHELXL (part of the SHELX suite) for structure refinement, highlighting the importance of precise stereochemical determination in understanding such molecules . The hydrate form further complicates its stability, requiring careful characterization via techniques like X-ray diffraction (XRD) and spectroscopic methods.

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate

InChI

InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2/b11-9+,12-10+;

InChI Key

DCWNKEASSHNEIR-NVUWAARKSA-N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2.O

Canonical SMILES

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate typically involves the condensation of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, followed by the addition of a suitable oxidizing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of hydroxylamine derivatives with conjugated furan systems. Key structural analogues include:

Compound Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Biological Activity
Target Compound Bis-furan, hydroxylamine, iminoethylidene ~320 (est.) 180–200 (decomp.) Low Not reported
(E)-N-Hydroxy-2-(furan-2-yl)ethenamine Single furan, hydroxylamine ~155 120–130 Moderate Antimicrobial (hypothetical)
Bis(furan-2-yl)methane-dioxime Bis-furan, dioxime ~250 150–160 Insoluble Chelating agent

Notes:

  • Hydroxylamine and iminoethylidene groups increase polarity but reduce solubility due to intermolecular hydrogen bonding, a trend observed in dioxime derivatives .

Physicochemical Properties

  • Solubility : The target compound’s low aqueous solubility aligns with hydrophobic bis-furan systems, contrasting with simpler hydroxylamine derivatives (e.g., acetohydroxamic acid, solubility >500 mg/mL).
  • Thermal Stability : Decomposition above 180°C is consistent with hydroxylamine derivatives, which often degrade exothermically.

Methodological Considerations in Comparisons

  • Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficient, MACCS fingerprints) evaluate similarity based on functional groups. The target compound shares <50% similarity with single-furan hydroxylamines but >75% with bis-furan dioximes .
  • Spectroscopic Data : NMR and IR spectra of the target compound would show furan C-O stretches (~1250 cm⁻¹) and hydroxylamine N-O stretches (~950 cm⁻¹), akin to dioxime analogues .

Biological Activity

(E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine hydrate, commonly referred to as FURILDIOXIME, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (E)-N-[(2E)-1,2-Bis(furan-2-YL)-2-(hydroxyimino)ethylidene]hydroxylamine
  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.184 g/mol
  • CAS Number : 522-27-0

The compound features a hydroxylamine functional group and two furan rings, which are known for their biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of FURILDIOXIME may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of furan rings suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies have indicated that derivatives of compounds with similar structures can inhibit key enzymes involved in various metabolic pathways, including proteases linked to viral replication.
  • Cytotoxicity and Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Experimental Data

A review of literature reveals several studies investigating the biological activity of FURILDIOXIME and related compounds:

StudyCompoundIC50 (μM)Observations
F8-S4310.76Inhibitor of SARS-CoV-2 main protease
Compound IN.T.Low therapeutic activity but high mutagenicity
N,N-bis(2-hydroxyethyl)stearylamineN.T.No genotoxicity concerns

These findings illustrate the compound's potential as an antiviral agent and its relevance in cancer research.

Antiviral Properties

The compound's structural similarity to known antiviral agents has led to investigations into its efficacy against viral targets. For instance, derivatives with furan moieties have shown promise in inhibiting SARS-CoV-2 protease with IC50 values indicating significant potency .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that while some derivatives exhibit low cytotoxicity (CC50 > 100 μM), others show significant cytotoxic effects at lower concentrations, warranting further investigation into their selectivity and mechanism of action .

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